molecular formula C13H16N2O B15215997 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl- CAS No. 70381-70-3

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-

Cat. No.: B15215997
CAS No.: 70381-70-3
M. Wt: 216.28 g/mol
InChI Key: BPOGUAJJLZRRAQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C12H14N2O. It belongs to the class of pyrido[1,2-a]pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrido[1,2-a]pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

70381-70-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,6-dimethyl-3-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H16N2O/c1-4-6-11-10(3)14-12-8-5-7-9(2)15(12)13(11)16/h5,7-8H,4,6H2,1-3H3

InChI Key

BPOGUAJJLZRRAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC=C(N2C1=O)C)C

Origin of Product

United States

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